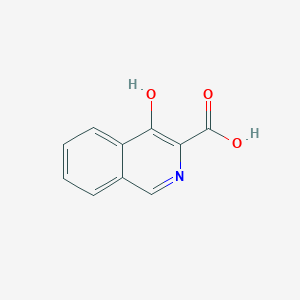![molecular formula C8H11NO3 B2616099 Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2375267-92-6](/img/structure/B2616099.png)
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-oxo-1-azaspiro[33]heptane-6-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction between a cyclobutane and an azetidine ring
作用機序
Target of Action
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a synthetic compound that has been identified as a valuable target for drug discovery programs
Mode of Action
The exact mode of action of Methyl 2-oxo-1-azaspiro[3It is known that the compound interacts with its targets through its unique structural features, which include a spirocyclic scaffold . This structure allows the compound to interact with various biological targets, potentially leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-oxo-1-azaspiro[3It is known that compounds with similar structures have been used as structural surrogates for morpholine in a number of drug-like molecules . These compounds can potentially affect a wide range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The pharmacokinetic properties of Methyl 2-oxo-1-azaspiro[3It is known that the compound’s solubility and stability can be improved by isolating it as a sulfonic acid salt . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-oxo-1-azaspiro[3Due to its unique structure, the compound is likely to have a pronounced biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be improved by isolating it as a sulfonic acid salt
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate may change over time. This could be due to factors such as the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . It could interact with enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could also affect its localization or accumulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the bis-alkylation of malonate and tosylamide, followed by the closure of the cyclobutane and azetidine rings . The reaction conditions often include the use of sodium hydride (NaH) in dry dimethylformamide (DMF) as a solvent, with careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can introduce various functional groups such as azides or halides.
科学的研究の応用
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2-azaspiro[3.3]heptane-6-carboxylic acid: This compound shares the spirocyclic scaffold but lacks the methyl ester group.
2-oxa-6-azaspiro[3.3]heptane: This compound includes an oxygen atom in the spirocyclic structure, providing different chemical properties and reactivity.
Uniqueness
Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWWEPHAHUEGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375267-92-6 |
Source


|
| Record name | methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2616016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)





![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)




![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
